

Technical Data Summary: 5,5-Dimethylmorpholin-3-one

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Compound of Interest

Compound Name: 5,5-Dimethylmorpholin-3-one

Cat. No.: B166811

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CAS Number: 127958-62-7

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a technical summary of the available information for **5,5-Dimethylmorpholin-3-one**. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols, extensive quantitative data, and specific biological activity information for this compound are not readily available in the public domain. The information presented herein is based on general knowledge of the morpholinone chemical class and data from suppliers.

Core Chemical Data

The fundamental chemical and physical properties of **5,5-Dimethylmorpholin-3-one** are summarized below. This data is primarily sourced from chemical suppliers.

Property	Value	Source
CAS Number	127958-62-7	[1]
Molecular Formula	C ₆ H ₁₁ NO ₂	
Molecular Weight	129.16 g/mol	
Synonyms	5,5-dimethyl-3-morpholinone	
Physical Form	Solid	
Purity	Typically ≥98%	
Storage Temperature	4°C	
InChI Key	UMKITYNQJPXUST- UHFFFAOYSA-N	

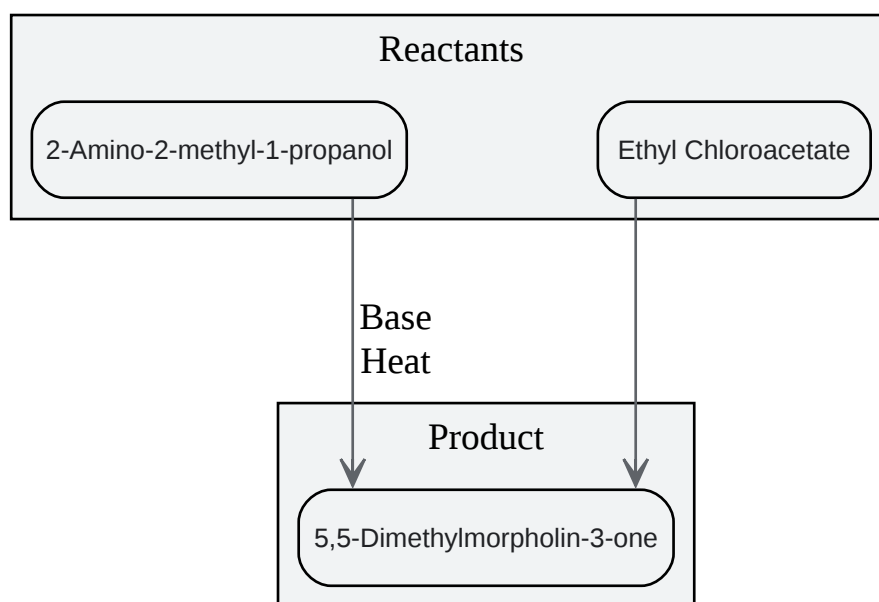
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5,5-Dimethylmorpholin-3-one** is not available in peer-reviewed literature. However, a general synthetic route to 5,5-disubstituted morpholin-3-ones can be proposed based on established chemical principles for this class of compounds.

General Synthetic Approach: Cyclocondensation

A plausible and commonly employed method for the synthesis of morpholin-3-ones involves the cyclocondensation of an appropriate amino alcohol with an α -haloacetyl halide or ester. For **5,5-Dimethylmorpholin-3-one**, the logical precursors would be 2-amino-2-methyl-1-propanol and a chloroacetyl derivative.

Reaction Scheme:



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Caption: Generalized synthesis of **5,5-Dimethylmorpholin-3-one**.

General Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a solution of 2-amino-2-methyl-1-propanol in a suitable high-boiling point solvent (e.g., DMF, Toluene), a base (e.g., NaH, K₂CO₃) is added under an inert atmosphere.
- **Addition of Acylating Agent:** Ethyl chloroacetate is added dropwise to the reaction mixture at a controlled temperature.
- **Reaction:** The mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.
- **Work-up and Purification:** Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield **5,5-Dimethylmorpholin-3-one**.

Note: This is a generalized protocol and has not been experimentally validated for this specific compound based on available literature. Optimization of solvent, base, temperature, and reaction time would be necessary.

Spectroscopic and Quantitative Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **5,5-Dimethylmorpholin-3-one** is not publicly available. For research purposes, it is recommended that these analyses be performed on a purchased or synthesized sample to confirm identity and purity.

Biological Activity and Applications in Drug Development

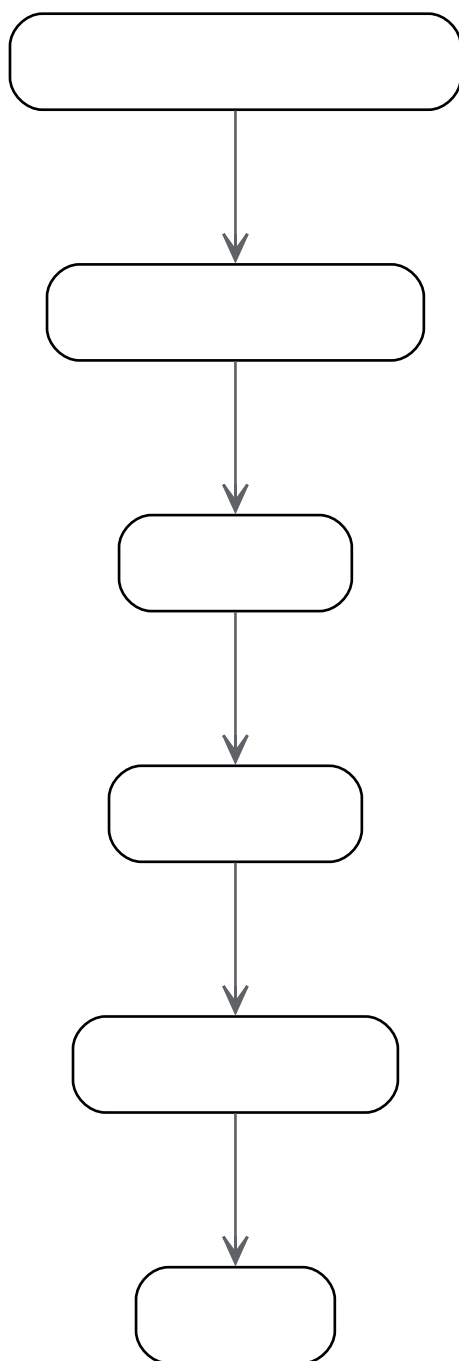
The morpholine and morpholinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties and their presence in numerous bioactive molecules and approved drugs.[2][3] These scaffolds can improve pharmacokinetic properties and provide a versatile framework for interacting with various biological targets.[2][3]

Substituted morpholines are integral components of drugs with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4]

While there is no specific information on the biological activity or signaling pathway involvement of **5,5-Dimethylmorpholin-3-one**, its structural motif suggests potential for exploration in drug discovery programs. The gem-dimethyl substitution at the 5-position may influence the compound's metabolic stability and conformational rigidity, which are important considerations in drug design.

Conceptual Role in Drug Discovery Workflow

The diagram below illustrates a conceptual workflow where a novel morpholinone derivative, such as **5,5-Dimethylmorpholin-3-one**, could be integrated into a drug discovery pipeline.



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Caption: Conceptual drug discovery workflow for a morpholinone.

Conclusion

5,5-Dimethylmorpholin-3-one is a commercially available compound belonging to the medically significant morpholinone class. While its specific properties and biological activities

are not well-documented in the public domain, its structural features suggest it could be a valuable building block for medicinal chemistry and drug discovery efforts. Researchers interested in this compound would need to undertake de novo characterization and biological screening to ascertain its potential.

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